4-(Ethoxymethyl)piperidine

Übersicht

Beschreibung

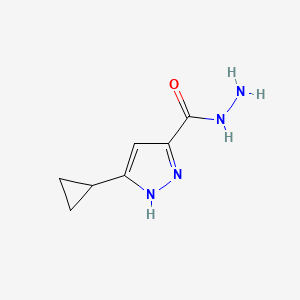

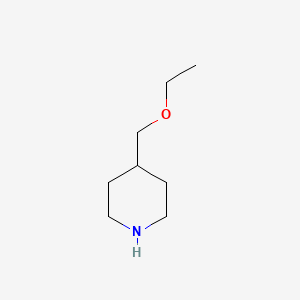

4-(Ethoxymethyl)piperidine is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . A concise and high-yielding double aza-Michael reaction is presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones .Molecular Structure Analysis

The molecular formula of this compound is C8H18ClNO . It has a molecular weight of 179.69 g/mol . The InChI code is 1S/C8H17NO.ClH/c1-2-10-7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.69 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 179.1076919 g/mol .Wissenschaftliche Forschungsanwendungen

Piperidine Analogues and Dopamine Transporter Affinity

- Dopamine Transporter Binding : A study examined 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines for their ability to bind to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter, with a focus on the role of the N-substituent in affinity and selectivity for DAT (Prisinzano et al., 2002).

Chemical Synthesis and Modification

- Anodic Methoxylation : The effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives was studied, providing insights into the chemical modifications of these compounds (Golub & Becker, 2015).

Structural Analysis and Molecular Docking

- Topoisomerase II Inhibition : 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide was identified as a potent topoisomerase II inhibitor through molecular docking studies. It showed a cytotoxic effect on breast cancer cells (Siwek et al., 2012).

Corrosion Inhibition Studies

- Iron Corrosion Inhibition : Piperidine derivatives were examined for their adsorption and corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations providing insights into their reactivity and binding energies (Kaya et al., 2016).

Pharmacological Applications

- Dopamine Transporter Inhibitors : A study synthesized a library of N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors, revealing the importance of H-bond donors in the piperidine ring for reduced locomotor activity in mice (Lapa & Lapa, 2019).

Biomedical Research

- Filarial Parasite Treatment : Synthetic piperidine derivatives were screened against the human lymphatic filarial parasite Brugia malayi, showing marked antifilarial effects. This study highlights the potential therapeutic application of these compounds (Bhoj et al., 2019).

Antibacterial Properties

- Selective Killing of Bacterial Persisters : A study demonstrated that a specific chemical compound selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells, suggesting a novel approach to addressing bacterial persistence (Kim et al., 2011).

Wirkmechanismus

Target of Action

It is known that piperidine, a structural component of 4-(ethoxymethyl)piperidine, is a key element in many pharmaceutical compounds

Mode of Action

Piperidine derivatives have been shown to interact with various signaling pathways, including stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, which are crucial for the establishment of cancers . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not well-studied, piperidine has been shown to activate signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in cancer progression . It is also known to induce apoptosis through the caspase-dependent pathway .

Result of Action

Piperidine derivatives have been shown to have anticancer potential when used alone or in combination with other drugs . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-(Ethoxymethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways and the overall biochemical environment within the cell.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cell and the concentration of this compound used. In some cases, it has been observed to induce apoptosis or cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity . For example, this compound can inhibit the activity of cholinesterase receptors by binding to their catalytic site, which involves interactions with amino acid residues such as tryptophan and phenylalanine . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . For example, in animal studies, varying doses of this compound have been shown to influence the immune system, with higher doses leading to immunotoxicity . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which may have different biological activities. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism.

Eigenschaften

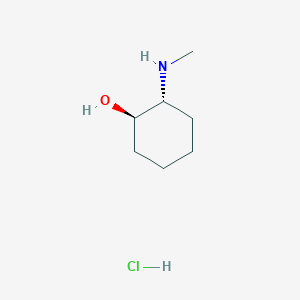

IUPAC Name |

4-(ethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKNDCQREJHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589437 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

265108-38-1 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.